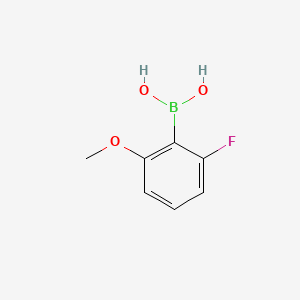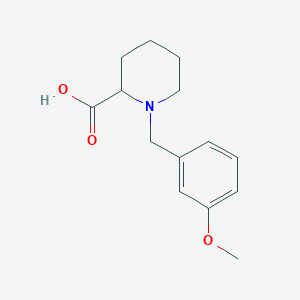![molecular formula C8H13NO B1307387 octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 92658-00-9](/img/structure/B1307387.png)
octahydro-4H-cyclopenta[b]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4H-cyclopenta[b]pyridin-4-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Studies and Chemical Synthesis Octahydro-1H-cyclopenta[b]pyridine scaffold, a variant of octahydro-4H-cyclopenta[b]pyridin-4-one, is noted for its geometrically unique, three-dimensional template. This conformational rigidity is capitalized in the synthesis of γ-aminobutyric acid (GABA) analogs, which are pivotal in neurotransmission and have broad therapeutic potentials. The synthesis involves intricate steps, including catalytic reduction of the pyridine ring, highlighting its chemical versatility and significance in medicinal chemistry (Melnykov et al., 2018).
Crystallography and Structural Analysis In-depth structural analyses via single-crystal X-ray diffraction have been performed on compounds containing the octahydro-cyclopenta[b]pyridin-4-one moiety. These studies are crucial for understanding molecular interactions and structural stability, which are fundamental in drug design and materials science. For instance, the X-ray mapping of structures like 4,6-dimethyl-1H-pyridin-2-one provides insights into the hydrogen bonding patterns, essential for molecular recognition and stability (Al’bov et al., 2004).
Pharmaceutical and Synthetic Applications The compound 6,7-Dihydro-5H-cyclopenta[b]pyridine, closely related to this compound, is prominently utilized in the synthesis of pharmaceuticals, antimicrobials, and synthetic resins. It's especially noted for its role in the production of fourth-generation Cefpirome, showcasing its pivotal role in advancing antimicrobial therapy. The versatility in its synthetic routes, like the N-hydroxyphthaldiamide and acrolein routes, further underlines its significance in chemical synthesis and drug development (Chun, 2007).
Supramolecular Chemistry and Molecular Recognition Octahydro-cyclopenta[b]pyridin-4-one derivatives have been studied for their intriguing supramolecular chemistry properties. For instance, saccharide recognition-induced transformations in pyridine-pyridone oligomers demonstrate the compound's ability to form complex structures like chiral helical complexes. This is significant in understanding molecular recognition mechanisms and designing responsive materials and sensors (Abe et al., 2008).
Halogen Bonding and Material Science The study of halogen bonding interactions in octahydro-1H-4,6-epoxycyclopenta[c]pyridin-1-one derivatives is pivotal in understanding non-covalent interactions that are crucial in crystal engineering and materials science. The analysis of these interactions, using techniques like density functional theory (DFT) and quantum theory of “atom-in-molecules” (QTAIM), offers insights into the design of novel materials with specific properties (Mertsalov et al., 2021).
Safety and Hazards
The safety information for octahydro-4H-cyclopenta[b]pyridin-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Target of Action
The primary targets of Octahydro-4H-cyclopenta[b]pyridin-4-one are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that leads to changes at the molecular level .
Biochemical Pathways
It has been suggested that the compound may be useful in the study of cephalosporin derivatives with potential antibacterial activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have potential antibacterial activity .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Propiedades
IUPAC Name |
1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFORLDGOXCSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
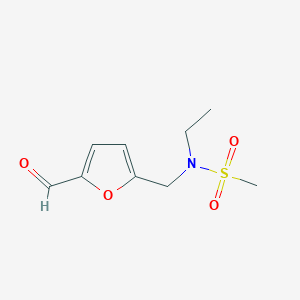
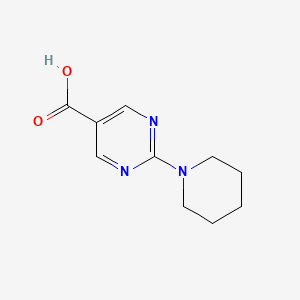
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)
![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)
![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)
![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)

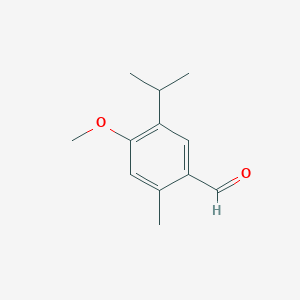

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)
